molecular formula C15H21Cl2N3OS B1431015 4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride CAS No. 1177320-64-7

4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride

Cat. No.: B1431015
CAS No.: 1177320-64-7
M. Wt: 362.3 g/mol
InChI Key: KCWANJWRXWCDSS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a methoxyphenyl group. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride typically involves multiple steps. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The piperazine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the introduction of the methoxyphenyl group through an electrophilic aromatic substitution reaction. The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the thiazole ring can lead to a dihydrothiazole compound.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring may participate in binding to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the thiazole ring.

    2-(Piperazin-1-ylmethyl)thiazole: Contains the thiazole and piperazine moieties but lacks the methoxyphenyl group.

Uniqueness

4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiazole ring, piperazine moiety, and methoxyphenyl group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS.2ClH/c1-19-13-4-2-3-12(9-13)14-11-20-15(17-14)10-18-7-5-16-6-8-18;;/h2-4,9,11,16H,5-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWANJWRXWCDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Reactant of Route 2
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Reactant of Route 3
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Reactant of Route 4
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Reactant of Route 5
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride
Reactant of Route 6
4-(3-Methoxyphenyl)-2-(piperazin-1-ylmethyl)thiazole dihydrochloride

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